molecular formula C12H16N4O B14879492 1-(5-isopropyl-1,2,4-oxadiazol-3-yl)-N-methyl-1-(pyridin-3-yl)methanamine

1-(5-isopropyl-1,2,4-oxadiazol-3-yl)-N-methyl-1-(pyridin-3-yl)methanamine

Cat. No.: B14879492
M. Wt: 232.28 g/mol
InChI Key: NMTGMGIAEKVVSW-UHFFFAOYSA-N
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Description

1-(5-Isopropyl-1,2,4-oxadiazol-3-yl)-N-methyl-1-(pyridin-3-yl)methanamine is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a pyridine ring, and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-isopropyl-1,2,4-oxadiazol-3-yl)-N-methyl-1-(pyridin-3-yl)methanamine typically involves multiple steps, starting from readily available starting materials One common approach is to first synthesize the oxadiazole ring through a cyclization reaction involving an appropriate nitrile and hydrazine derivative The pyridine ring can be introduced via a nucleophilic substitution reaction

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

1-(5-Isopropyl-1,2,4-oxadiazol-3-yl)-N-methyl-1-(pyridin-3-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

1-(5-Isopropyl-1,2,4-oxadiazol-3-yl)-N-methyl-1-(pyridin-3-yl)methanamine has several scientific research applications:

    Chemistry: It can be used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a starting point for the development of bioactive molecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug discovery.

    Industry: The compound could be used in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 1-(5-isopropyl-1,2,4-oxadiazol-3-yl)-N-methyl-1-(pyridin-3-yl)methanamine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-(5-Isopropyl-1,2,4-oxadiazol-3-yl)methanol: Similar structure but with a hydroxyl group instead of an amine group.

    2-(5-Isopropyl-1,2,4-oxadiazol-3-yl)ethanamine: Similar structure with an ethyl chain instead of a pyridine ring.

Uniqueness

1-(5-Isopropyl-1,2,4-oxadiazol-3-yl)-N-methyl-1-(pyridin-3-yl)methanamine is unique due to its combination of an oxadiazole ring, a pyridine ring, and an amine group. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds.

Properties

Molecular Formula

C12H16N4O

Molecular Weight

232.28 g/mol

IUPAC Name

N-methyl-1-(5-propan-2-yl-1,2,4-oxadiazol-3-yl)-1-pyridin-3-ylmethanamine

InChI

InChI=1S/C12H16N4O/c1-8(2)12-15-11(16-17-12)10(13-3)9-5-4-6-14-7-9/h4-8,10,13H,1-3H3

InChI Key

NMTGMGIAEKVVSW-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC(=NO1)C(C2=CN=CC=C2)NC

Origin of Product

United States

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